molecular formula C18H19NO3 B5067029 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5067029
M. Wt: 297.3 g/mol
InChI Key: YHKAYCDNFJKVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The benzodioxol group would contribute aromaticity to the molecule, while the tetrahydroisoquinoline group would introduce additional ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the tetrahydroisoquinoline group could potentially participate in a variety of reactions depending on its substitution pattern and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and stereochemistry of any substituents. Some general predictions can be made based on the functional groups present. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

Safety and Hazards

As with any chemical compound, handling “2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-20-16-8-13(9-17-18(16)22-12-21-17)10-19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8-9H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKAYCDNFJKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline

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